molecular formula C16H14N2O2 B7514681 N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

Cat. No. B7514681
M. Wt: 266.29 g/mol
InChI Key: DLZJWCOXNOWPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide, also known as BML-275, is a small molecule inhibitor that targets the activity of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. BML-275 has been shown to have potential therapeutic applications in these and other diseases.

Mechanism of Action

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide works by inhibiting the activity of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as energy depletion, and promotes energy conservation and production. N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide inhibits AMPK by binding to its regulatory subunit, preventing its activation by upstream kinases.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical models of various diseases. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to induce apoptosis and inhibit tumor growth by reducing glucose uptake and ATP production. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity by activating the insulin signaling pathway. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its specificity for AMPK, which allows for the selective inhibition of this target. Another advantage is its ability to penetrate cell membranes and inhibit intracellular AMPK activity. One limitation is its potential for off-target effects, which may complicate the interpretation of experimental results. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several potential future directions for research on N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of AMPK, which may have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of AMPK in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the development of novel drug delivery systems for N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide may improve its pharmacokinetic properties and increase its therapeutic potential.

Synthesis Methods

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide can be synthesized using a multi-step process involving the reaction of various reagents, including 2-aminobenzoic acid, 3-methylbenzoyl chloride, and 2-amino-5-methylbenzoxazole. The synthesis of N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been described in detail in several publications, including a 2006 paper by Scott et al.

Scientific Research Applications

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and cardiovascular disease. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to inhibit tumor growth and induce apoptosis in vitro and in vivo. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.

properties

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)15(19)18(2)16-17-13-5-3-4-6-14(13)20-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJWCOXNOWPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.